molecular formula C16H16N2O2S B11833047 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one CAS No. 651030-24-9

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11833047
CAS No.: 651030-24-9
M. Wt: 300.4 g/mol
InChI Key: FLGDLZPGAWCJLY-UHFFFAOYSA-N
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Description

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactionsThe final step involves the formation of the isoquinolinone ring under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-((Dimethylamino)methyl)thiophen-2-yl)-5-hydroxyisoquinolin-1(2H)-one stands out due to its unique combination of a thiophene ring and an isoquinolinone moiety.

Properties

CAS No.

651030-24-9

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

4-[5-[(dimethylamino)methyl]thiophen-2-yl]-5-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C16H16N2O2S/c1-18(2)9-10-6-7-14(21-10)12-8-17-16(20)11-4-3-5-13(19)15(11)12/h3-8,19H,9H2,1-2H3,(H,17,20)

InChI Key

FLGDLZPGAWCJLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=C(S1)C2=CNC(=O)C3=C2C(=CC=C3)O

Origin of Product

United States

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